molecular formula C16H20N2O B110796 Chanoclavine CAS No. 2390-99-0

Chanoclavine

Cat. No.: B110796
CAS No.: 2390-99-0
M. Wt: 256.34 g/mol
InChI Key: SAHHMCVYMGARBT-HEESEWQSSA-N
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Description

Chanoclavine is a tetracyclic ergot alkaloid characterized by a 6,8-dimethylergoline backbone, structurally resembling serotonin (5-hydroxytryptamine, 5-HT) . It serves as a key biosynthetic intermediate in the pathways of clavine and ergot alkaloids, which are primarily produced by fungi such as Penicillium and Aspergillus species . Functionally, this compound exhibits competitive antagonism at the human serotonin receptor 5-HT3A, a ligand-gated ion channel implicated in gastrointestinal motility and visceral pain perception .

Biosynthetically, this compound is derived from tryptophan via prenylation, oxidation, and cyclization steps catalyzed by enzymes encoded in conserved gene clusters (e.g., ifgE, ifgD, ifgC) . Notably, this compound I aldehyde, a direct precursor, is converted to downstream alkaloids like festuclavine and fumigaclavine through species-specific enzymatic cascades .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of chanoclavine involves several key enzymes. For instance, the combined action of EasC and EasE from Aspergillus japonicus in the yeast Saccharomyces cerevisiae can produce this compound-I . The genomic sequence from an ergot alkaloid producer, Aspergillus japonicus, is used to predict the protein encoding sequences of the early ergot alkaloid pathway genes. These genes are then cloned and expressed in yeast, resulting in the de novo production of this compound-I .

Industrial Production Methods: Industrial production of this compound involves the cultivation of fungi such as Claviceps purpurea. The fungi are grown under controlled conditions to optimize the yield of this compound. The process includes the fermentation of the fungi, followed by extraction and purification of the alkaloid .

Comparison with Similar Compounds

Pharmacological Comparison with Ergonovine

Ergonovine, another ergot alkaloid, shares structural similarities with chanoclavine but differs critically in receptor interactions and therapeutic effects:

Parameter This compound Ergonovine
5-HT3A Receptor Binding Binds F130 and N138 residues No interaction with F130/N138
Inhibition Mechanism Competitive, voltage-independent Non-competitive or partial agonism*
IC50 107.2 µM Not reported for 5-HT3A
Therapeutic Use Potential antiemetic/IBS therapy Vasoconstriction (postpartum hemorrhage)

Structural Basis: this compound forms hydrogen bonds with 5-HT3A residues F130 and N138, as shown by molecular docking and mutagenesis studies. Double mutations (F130A+N138A) abolish its inhibitory effects, whereas ergonovine lacks affinity for these residues .

Functional and Structural Analogues

  • Lysergol : A hydroxylated ergot alkaloid with vasodilatory effects, structurally distinct due to a C8–C9 double bond absence .
  • Festuclavine: Shares this compound’s tetracyclic core but lacks the 5-HT3A affinity due to additional methylations .
  • Ergotamine : A complex ergopeptine with dual 5-HT and adrenergic receptor activity, highlighting the functional divergence from simpler clavines .

Research Findings and Data Tables

Table 1: this compound’s Inhibitory Effects on 5-HT3A Receptors

Condition Current Inhibition (%) Voltage Dependence Key Mutations
Wild-type 5-HT3A 83.6 ± 12.6 Voltage-independent
F130A Mutation 42.5 ± 2.3 Reduced efficacy Loss of hydrogen bonding
N138A Mutation 40.9 ± 1.1 Reduced efficacy Loss of hydrogen bonding
F130A+N138A Double Mutation <10 Abolished inhibition Disrupted binding pocket

Biological Activity

Chanoclavine, an ergot alkaloid, serves as a critical intermediate in the biosynthesis of various bioactive compounds. Its biological activity has garnered attention due to its interactions with neurotransmitter receptors and its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity studies, and potential therapeutic uses.

Chemical Structure and Biosynthesis

This compound is characterized by a complex ring structure that resembles serotonin (5-hydroxytryptamine, 5-HT). This structural similarity is significant as it allows this compound to interact with serotonin receptors, particularly the 5-HT3A receptor, which is involved in gastrointestinal signaling and other neurological functions. The biosynthetic pathway of this compound involves key enzymes such as EasE and EasC, which are essential for its production in fungal systems like Claviceps purpurea .

Interaction with Serotonin Receptors

Recent studies have demonstrated that this compound acts as a competitive antagonist at the 5-HT3A receptor. It inhibits serotonin-induced currents in Xenopus oocytes expressing this receptor, suggesting that it can modulate gastrointestinal motility by blocking excessive stimulation . The binding sites critical for this interaction have been identified as phenylalanine (F130) and asparagine (N138) within the receptor's extracellular domain. Mutations at these sites significantly reduce this compound's binding efficacy .

Antiemetic Potential

Given its ability to inhibit hypergastric stimulation mediated by the 5-HT3A receptor, this compound has been proposed as a potential antiemetic agent. This application is particularly relevant for conditions characterized by excessive gut stimulation, such as irritable bowel syndrome (IBS) .

Toxicity Studies

This compound has been subjected to various toxicity assessments to evaluate its safety profile. An acute oral toxicity study in mice showed a median lethal dose (LD50) greater than 2000 mg/kg, categorizing it as low toxicity . In a three-week feeding study at a dose of 123.9 mg/kg/day, initial reductions in food consumption were observed; however, these effects normalized by day seven. No significant toxicological effects were noted on gross pathology or blood chemistry during this period .

Summary of Toxicity Findings

Study TypeDose (mg/kg)Observations
Acute Oral Toxicity>2000No deaths; mild neurotoxic symptoms observed
Subchronic Feeding Study123.9Initial food intake reduction; no long-term effects

Case Studies and Research Findings

  • Serotonin Receptor Modulation : A study highlighted that this compound competes with serotonin for binding at the 5-HT3A receptor, effectively reducing the inward current induced by serotonin in oocytes .
  • Feeding Behavior in Mice : In chronic exposure studies, this compound did not show significant long-term adverse effects on mice, indicating a favorable safety profile for potential dietary applications .
  • Impact on Prolactin Levels : Unlike other ergot alkaloids such as ergovaline, this compound exhibited minimal effects on serum prolactin levels in grazing animals, suggesting limited endocrine disruption potential .

Q & A

Basic Research Questions

Q. What are the key biosynthetic pathways involved in Chanoclavine production in Claviceps species, and how can they be experimentally validated?

  • Methodological Answer : Biosynthetic pathways are typically elucidated using gene knockout studies, isotopic labeling, and HPLC-MS analysis. For example, silencing the easE gene in Claviceps purpurea disrupts this compound-I synthesis, which can be quantified via LC-MS to confirm pathway dependencies . Validation requires comparative metabolomic profiling of wild-type and mutant strains under controlled growth conditions .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices, and what validation parameters are essential?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity (LOD ≤ 0.1 ng/mL) and specificity. Key validation parameters include:

  • Linearity : R² ≥ 0.99 over a concentration range (e.g., 1–100 ng/mL).
  • Recovery rates : ≥80% in spiked samples.
  • Matrix effects : Assessed via post-column infusion experiments .
  • Table 1: Comparison of LC-MS vs. HPLC-UV for this compound quantification:
TechniqueLOD (ng/mL)LOQ (ng/mL)Matrix CompatibilityReference
LC-MS0.050.2Plasma, fungal extract
HPLC-UV5.015.0Crude extracts

Q. How do researchers isolate and purify this compound from fungal cultures while minimizing ergot alkaloid contamination?

  • Methodological Answer : A two-step purification protocol is recommended:

Solid-phase extraction (SPE) using C18 cartridges to remove polar impurities.

Preparative HPLC with a phenyl-hexyl column (gradient: 10–90% acetonitrile in 0.1% formic acid). Purity (>95%) is confirmed via NMR and high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across different in vitro models?

  • Methodological Answer : Systematic reviews should compare experimental variables:

  • Cell lines : Primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) may exhibit differential receptor expression.
  • Dose ranges : EC₅₀ values vary with assay duration (e.g., acute vs. chronic exposure).
  • Controls : Use of ergoline alkaloid inhibitors (e.g., terguride) to isolate this compound-specific effects .
    • Recommendation: Meta-analysis frameworks (e.g., PRISMA) ensure transparency in data harmonization .

Q. What experimental design considerations are critical when investigating this compound’s potential as a precursor in ergot alkaloid synthesis?

  • Methodological Answer :

  • Scalability : Pilot-scale bioreactors (e.g., 10 L) must maintain O₂ saturation (>80%) and pH (5.5–6.0) to prevent pathway inhibition .
  • Reproducibility : Detailed SOPs for fungal culture conditions (e.g., temperature, light cycles) are essential .
  • Analytical controls : Co-injection with reference standards (e.g., this compound-I aldehyde) to confirm intermediate identity .

Q. How can computational modeling improve the prediction of this compound’s binding affinity to serotonin receptors, and what are the limitations?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger’s Glide with crystal structures of 5-HT₁B/₂C receptors (PDB: 4IB4, 6DRX).
  • Limitations : Overestimation of affinity due to rigid-backbone assumptions; validate via radioligand displacement assays (IC₅₀ correlation R² ≥ 0.7) .

Q. Methodological Best Practices

  • Literature reviews : Prioritize primary sources (e.g., Journal of Natural Products) over reviews to avoid citation bias .
  • Ethical compliance : For studies involving animal models, adhere to NIH guidelines for humane endpoints and sample size justification .
  • Data contradiction analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in pharmacological studies .

Properties

IUPAC Name

(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHHMCVYMGARBT-HEESEWQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893242
Record name Chanoclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2390-99-0
Record name Chanoclavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chanoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chanoclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHANOCLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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